5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound is characterized by the presence of a sec-butyl group and a 3-methyl-2-butenyl group attached to the barbituric acid core, giving it unique chemical and physical properties .
Preparation Methods
The synthesis of 5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, often using reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted barbiturates
Scientific Research Applications
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic agent.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .
Comparison with Similar Compounds
5-sec-Butyl-5-(3-methyl-2-butenyl)barbituric acid can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its long-acting sedative effects.
Secobarbital: A short-acting barbiturate used for its hypnotic properties.
Amobarbital: An intermediate-acting barbiturate used as a sedative and hypnotic.
Properties
CAS No. |
67050-47-9 |
---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-butan-2-yl-5-(3-methylbut-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-5-9(4)13(7-6-8(2)3)10(16)14-12(18)15-11(13)17/h6,9H,5,7H2,1-4H3,(H2,14,15,16,17,18) |
InChI Key |
QVSDEDYPNZQZAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.